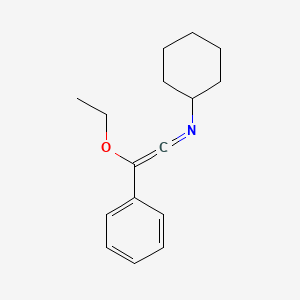
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 2-amino-6,8-dichloropurine with ethylamine under controlled conditions to introduce the ethyl group at the 9-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, with optimization for yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular functions and biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is unique due to its specific ethyl substitution at the 9-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
112009-08-2 |
|---|---|
Formule moléculaire |
C7H11N5O3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate |
InChI |
InChI=1S/C7H9N5O2.H2O/c1-2-12-4-3(9-7(12)14)5(13)11-6(8)10-4;/h2H2,1H3,(H,9,14)(H3,8,10,11,13);1H2 |
Clé InChI |
IJRPPRJSVWYOJZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)NC(=N2)N)NC1=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


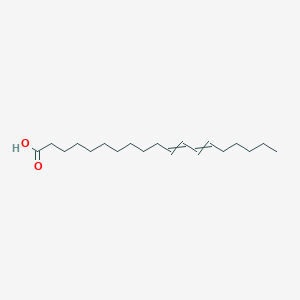
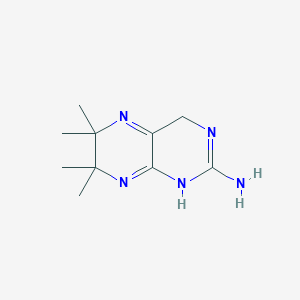
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
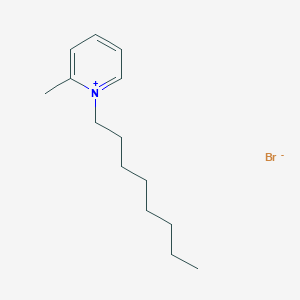
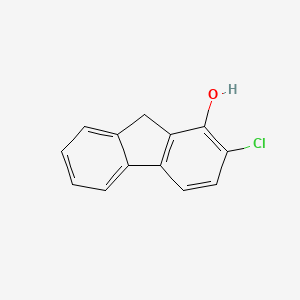
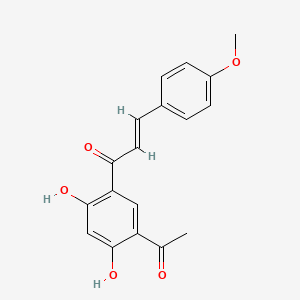
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
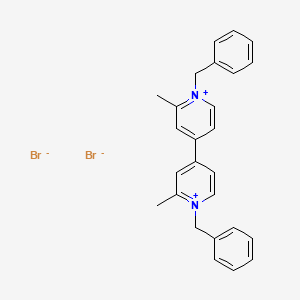
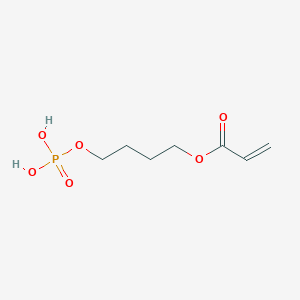

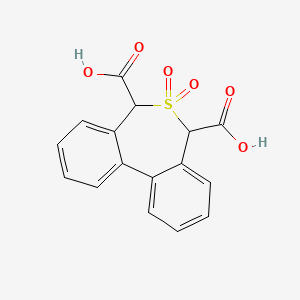
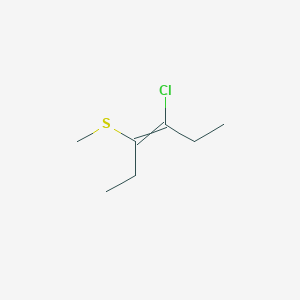
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
